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Introduction
Kinase activity assays are fundamental tools in drug discovery and basic research for studying

the function of kinases, enzymes that play a critical role in cellular signaling pathways.

Dysregulation of kinase activity is implicated in numerous diseases, including cancer,

inflammatory disorders, and neurodegenerative diseases. The Kinase-Glo® Luminescent

Kinase Assay is a homogeneous, high-throughput method for measuring kinase activity by

quantifying the amount of adenosine triphosphate (ATP) remaining in solution following a

kinase reaction.[1][2] This method is sensitive, rapid, and amenable to automation, making it an

ideal choice for screening large compound libraries for kinase inhibitors.

The assay principle is based on the ATP-dependent luciferase reaction. Kinases utilize ATP to

phosphorylate a substrate. The amount of ATP consumed is directly proportional to the kinase

activity. The Kinase-Glo® Reagent is added to the completed kinase reaction, which contains a

thermostable luciferase (UltraGlow™ Recombinant Luciferase) and luciferin.[1] The luciferase

utilizes the remaining ATP to catalyze the oxidation of luciferin, resulting in a luminescent signal

that is inversely proportional to the kinase activity.[1][3] A higher luminescent signal indicates

lower kinase activity (more ATP remaining), while a lower signal signifies higher kinase activity

(less ATP remaining).

Promega offers three distinct Kinase-Glo® platforms to accommodate a wide range of ATP

concentrations, ensuring optimal assay performance for various kinases:
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Kinase-Glo®: Suitable for assays with up to 10µM ATP.[4][5]

Kinase-Glo® Plus: Designed for assays requiring higher ATP concentrations, up to 100µM.

[4][5]

Kinase-Glo® Max: Ideal for kinases with a high Michaelis constant (Km) for ATP,

accommodating concentrations up to 500µM.[4][5]

Signaling Pathway: Mitogen-Activated Protein
Kinase (MAPK) Cascade
The MAPK signaling pathway is a crucial cascade that regulates a wide array of cellular

processes, including proliferation, differentiation, and apoptosis. This pathway is a common

target for drug discovery due to its frequent dysregulation in cancer. The Kinase-Glo® assay

can be effectively used to screen for inhibitors of kinases within this pathway.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.researchgate.net/figure/Schematic-representation-of-MAP-kinase-signaling-pathways-ERK-JNK-and-p38-Signals-from_fig1_8474325
http://www.ulab360.com/files/prod/manuals/201406/06/542940001.pdf
https://www.researchgate.net/figure/Schematic-representation-of-MAP-kinase-signaling-pathways-ERK-JNK-and-p38-Signals-from_fig1_8474325
http://www.ulab360.com/files/prod/manuals/201406/06/542940001.pdf
https://www.researchgate.net/figure/Schematic-representation-of-MAP-kinase-signaling-pathways-ERK-JNK-and-p38-Signals-from_fig1_8474325
http://www.ulab360.com/files/prod/manuals/201406/06/542940001.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15193565?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extracellular

Cell Membrane

Cytoplasm

Nucleus

Growth Factor

Receptor Tyrosine Kinase

Ras

Raf (MAPKKK)

MEK (MAPKK)

ERK (MAPK)

Transcription Factors

Gene Expression

Click to download full resolution via product page

A simplified diagram of the MAPK signaling pathway.
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Experimental Protocols
Reagent Preparation and Storage
Proper preparation and storage of the Kinase-Glo® Reagent are critical for optimal assay

performance.

Reconstitution of Kinase-Glo® Reagent:

Equilibrate the Kinase-Glo® Buffer and the lyophilized Kinase-Glo® Substrate to room

temperature.[2][6]

Aseptically transfer the entire volume of the Kinase-Glo® Buffer into the amber bottle

containing the Kinase-Glo® Substrate.[2][6]

Mix by gentle inversion or swirling until the substrate is completely dissolved. Avoid

vigorous vortexing to prevent foaming.[6]

Storage:

The reconstituted Kinase-Glo® Reagent can be used immediately or aliquoted and stored

at -20°C for several months.[2]

Avoid repeated freeze-thaw cycles.

Kinase Activity Assay Protocol (96-Well Plate Format)
This protocol provides a general guideline for performing a kinase activity assay in a 96-well

plate format. Optimization of kinase concentration, substrate concentration, and reaction time is

recommended for each specific kinase.

Materials:

Kinase of interest

Kinase-specific substrate

ATP
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Kinase reaction buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)[2]

Kinase-Glo® Luminescent Kinase Assay System

White, opaque 96-well plates

Multichannel pipette or liquid handling system

Plate shaker

Luminometer

Procedure:

Prepare Kinase Reaction Master Mix: Prepare a master mix containing the kinase reaction

buffer, kinase, and substrate.

Dispense Master Mix: Add 25 µL of the master mix to each well of a white, opaque 96-well

plate.

Initiate Kinase Reaction: Add 25 µL of ATP solution to each well to initiate the kinase

reaction. The final reaction volume will be 50 µL. For inhibitor screening, the test compounds

are typically added prior to the ATP.

Incubate: Incubate the plate at room temperature for the desired reaction time (e.g., 20-60

minutes).[2]

Equilibrate Reagents: During the incubation, allow the reconstituted Kinase-Glo® Reagent to

equilibrate to room temperature.

Add Kinase-Glo® Reagent: After the kinase reaction is complete, add 50 µL of Kinase-Glo®

Reagent to each well.[2]

Mix: Mix the contents of the plate on a plate shaker for 2 minutes at a low speed to ensure

homogeneity.

Incubate: Incubate the plate at room temperature for 10 minutes to allow the luminescent

signal to stabilize.[2]
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Measure Luminescence: Measure the luminescence using a plate-reading luminometer. An

integration time of 0.25-1 second per well is a good starting point.[6]

Experimental Workflow

1. Reaction Setup

2. Kinase Reaction

3. Signal Generation

4. Data Acquisition

Prepare Kinase Reaction Mix
(Kinase, Substrate, Buffer)

Add Test Compounds
(for inhibitor screening)

Initiate Reaction with ATP

Incubate at Room Temperature

Add Kinase-Glo® Reagent

Incubate for 10 minutes

Measure Luminescence
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A schematic of the Kinase-Glo® assay workflow.

Data Presentation and Analysis
Z'-Factor Determination
The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput

screening assay. A Z'-factor between 0.5 and 1.0 is considered excellent. The formula for

calculating the Z'-factor is:

Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|

Where:

SD_positive = Standard deviation of the positive control (e.g., no kinase or fully inhibited

kinase)

SD_negative = Standard deviation of the negative control (e.g., active kinase)

Mean_positive = Mean signal of the positive control

Mean_negative = Mean signal of the negative control

Assay Parameter 96-Well Plate 384-Well Plate

Mean Positive Control (RLU) 1,500,000 800,000

SD Positive Control (RLU) 75,000 40,000

Mean Negative Control (RLU) 150,000 80,000

SD Negative Control (RLU) 10,000 5,000

Calculated Z'-Factor 0.83 0.84

Table 1: Example Z'-factor determination for the Kinase-Glo® assay in 96- and 384-well plate

formats.[2] RLU = Relative Light Units.
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IC₅₀ Determination for Kinase Inhibitors
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in

inhibiting a specific biological or biochemical function. For kinase inhibitors, the IC₅₀ is the

concentration of the inhibitor that reduces the kinase activity by 50%. This is determined by

performing a dose-response experiment and fitting the data to a sigmoidal curve.

Kinase Inhibitor
IC₅₀ (nM) - Kinase-
Glo®

IC₅₀ (nM) -
Literature

PKA PKI 2.5 3.0

PKA Staurosporine 10 18.0

PKA H-8 1200 1200

PKA H-9 1900 1900

Table 2: Comparison of IC₅₀ values for known Protein Kinase A (PKA) inhibitors determined

using the Kinase-Glo® assay and values reported in the literature.[2][7]

Conclusion
The Kinase-Glo® Luminescent Kinase Assay platform provides a robust, sensitive, and high-

throughput method for measuring kinase activity. Its simple "add-mix-read" protocol makes it

highly amenable to automation and large-scale screening campaigns.[1] The availability of

different assay formats catering to a wide range of ATP concentrations allows for the study of a

diverse array of kinases. The excellent Z'-factor values and accurate determination of IC₅₀s

make the Kinase-Glo® assay a reliable and valuable tool for academic researchers, and drug

development professionals in the quest for novel kinase-targeted therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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